4-isocyano-N,N-dimethylaniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isocyano-N,N-dimethylaniline can be synthesized through the dehydration of N-substituted formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is efficient, yielding high purity isocyanides in less than 5 minutes .
Industrial Production Methods: Industrial production of this compound typically involves the alkylation of aniline with methanol in the presence of an acid catalyst. This process results in the formation of N,N-dimethylaniline, which can then be converted to the isocyanate derivative through further chemical reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyano-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas and carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
4-Isocyano-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-isocyano-N,N-dimethylaniline involves its ability to act as a nucleophile, electrophile, and radical. It can covalently modify essential metabolic enzymes by targeting active site cysteines, leading to functional inhibition. This property makes it a potent antimicrobial agent, disrupting bacterial metabolic pathways .
Comparison with Similar Compounds
N,N-Dimethylaniline: A precursor to 4-isocyano-N,N-dimethylaniline, used in dye production and as a reagent in organic synthesis.
4-Dimethylaminopyridine: A stronger base compared to N,N-dimethylaniline due to charge delocalization in its conjugate acid.
Uniqueness: this compound is unique due to its isocyanate group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications.
Properties
CAS No. |
7050-85-3 |
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Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-isocyano-N,N-dimethylaniline |
InChI |
InChI=1S/C9H10N2/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7H,2-3H3 |
InChI Key |
RMMGUXKAFURCJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+]#[C-] |
Origin of Product |
United States |
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